molecular formula C12H21BN4O2 B6416362 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester CAS No. 1309978-61-7

5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester

Cat. No.: B6416362
CAS No.: 1309978-61-7
M. Wt: 264.13 g/mol
InChI Key: CHZSNGXOGXVTHW-UHFFFAOYSA-N
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Description

5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valuable due to its stability and reactivity, making it a useful building block for creating complex molecules in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The amino groups can also interact with various molecular targets through hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Dimethylamino)pyrazine-2-boronic acid pinacol ester
  • 5-Amino-2-boronic acid pinacol ester
  • 6-(Dimethylamino)pyrazine-2-boronic acid

Uniqueness

5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows for more complex and selective transformations compared to similar compounds .

Properties

IUPAC Name

3-N,3-N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN4O2/c1-11(2)12(3,4)19-13(18-11)8-7-15-9(14)10(16-8)17(5)6/h7H,1-6H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZSNGXOGXVTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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